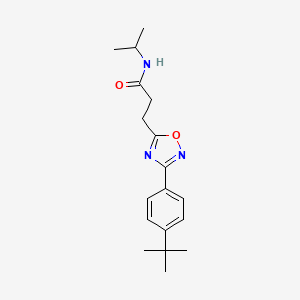
N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as MNPAO, is a chemical compound that has been widely studied for its potential applications in scientific research. MNPAO is a nitric oxide donor, which means that it can release nitric oxide in the body, leading to a variety of physiological and biochemical effects. In
Wirkmechanismus
The mechanism of action of N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline involves the release of nitric oxide in the body. Nitric oxide is a signaling molecule that plays a key role in regulating a variety of physiological processes, including blood flow, inflammation, and apoptosis. N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline releases nitric oxide through a process called diazeniumdiolation, which involves the reaction of nitric oxide with a secondary amine to form a diazeniumdiolate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline are primarily related to its ability to release nitric oxide in the body. Nitric oxide has been shown to have a variety of effects on the cardiovascular system, including vasodilation, reduced platelet aggregation, and reduced inflammation. Additionally, nitric oxide has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. Finally, nitric oxide has been studied for its potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for use in lab experiments, including its ability to release nitric oxide in a controlled manner and its potential applications in a variety of scientific research areas. However, N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, including the development of new synthesis methods, the exploration of its potential applications in additional scientific research areas, and the investigation of its potential toxicity and safety. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline and its effects on the body. Overall, N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline shows promise as a potential tool for scientific research, and further investigation is warranted.
Synthesemethoden
The synthesis of N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline involves a multi-step process that includes the reaction of 2-nitroaniline with 2-methoxybenzaldehyde, followed by the reaction of the resulting product with pyridine-3-carboxylic acid hydrazide. The final step involves the reaction of the product with nitrous acid to form N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in a variety of scientific research areas, including cardiovascular disease, cancer, and neurodegenerative disorders. N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. Finally, N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-29-19-7-3-2-5-15(19)13-23-17-9-8-14(11-18(17)26(27)28)21-24-20(25-30-21)16-6-4-10-22-12-16/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGBLYFVPJYIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)



![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
